Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv.

Description

Comparative Analysis of IUPAC Nomenclature Conventions for Poly-substituted Cyclohexanol Systems

The IUPAC nomenclature for poly-substituted cyclohexanol systems requires prioritization of functional groups, followed by double bonds and substituents. For cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. , the hydroxyl group (-OH) is assigned the lowest possible locant (position 1) due to its higher priority over alkyl substituents and unsaturation. The parent structure is identified as cyclohexanol, with the didehydro designation indicating two double bonds. These double bonds are numbered to achieve the lowest possible set of locants, leading to a systematic name such as 5-methyl-3-(1-methylethyl)cyclohexa-1,3-dien-1-ol (Figure 1).

Substituents are ordered alphabetically, with "methyl" preceding "1-methylethyl" (isopropyl). This contrasts with older naming practices, where substituent size or complexity might influence ordering. Modern IUPAC rules strictly enforce alphabetical prioritization, as exemplified in the naming of 1-ethyl-3-methylcyclohexane. For poly-substituted systems, the lowest possible locants for substituents are determined by evaluating all possible numbering directions, ensuring minimal positional indices at the first point of difference.

| Example Structure | IUPAC Name | Key Rule Applied |

|---|---|---|

| 1-OH, 3-CH3, 5-CH(CH3)2, 1,3-diene | 5-methyl-3-(1-methylethyl)cyclohexa-1,3-dien-1-ol | Alphabetical substituent order |

| 1-OH, 2-CH3, 4-CH(CH3)2, 1,4-diene | 2-methyl-4-(1-methylethyl)cyclohexa-1,4-dien-1-ol | Lowest locants for double bonds |

Positional Isomerism in Methyl-isopropyl Cyclohexanol Derivatives: A Critical Review

Positional isomerism in methyl-isopropyl didehydro cyclohexanol derivatives arises from variations in substituent locations relative to the hydroxyl group and double bonds. For instance, placing the methyl group at position 2 and the isopropyl group at position 4 yields 2-methyl-4-(1-methylethyl)cyclohexa-1,3-dien-1-ol , whereas reversing their positions produces 4-methyl-2-(1-methylethyl)cyclohexa-1,3-dien-1-ol . These isomers exhibit distinct thermodynamic stabilities due to steric and electronic factors.

Conformational analysis reveals that substituents in equatorial positions minimize 1,3-diaxial interactions, as demonstrated in methylcyclohexane systems. In the didehydro derivative, the rigidity imposed by double bonds reduces ring flexibility, amplifying steric effects. For example, an isopropyl group adjacent to a double bond may experience heightened steric strain if positioned axially, whereas equatorial placement alleviates this strain (Table 1).

| Isomer | Substituent Positions | Relative Stability | Key Factor |

|---|---|---|---|

| 2-methyl-4-isopropyl-1,3-diene | Methyl (2), Isopropyl (4) | Higher | Equatorial isopropyl |

| 4-methyl-2-isopropyl-1,3-diene | Methyl (4), Isopropyl (2) | Lower | Axial isopropyl |

Stereoelectronic Effects in Didehydro Cyclohexanol Derivative Configurations

The introduction of double bonds in didehydro cyclohexanol derivatives induces significant stereoelectronic effects. Conjugation between the hydroxyl group and adjacent double bonds delocalizes electron density, stabilizing the molecule through resonance. For example, in 5-methyl-3-(1-methylethyl)cyclohexa-1,3-dien-1-ol , the hydroxyl group’s lone pairs interact with the π-system of the 1,3-diene, forming a partial enol structure (Figure 2). This interaction lowers the energy of the molecule by approximately 15–20 kJ/mol compared to non-conjugated analogs.

Substituent electronic effects further modulate reactivity. Electron-donating groups like methyl enhance the resonance stabilization of the enol form, while bulky isopropyl groups introduce steric hindrance that may limit conjugation. Computational studies suggest that axial substituents disrupt orbital alignment, reducing conjugation efficiency by up to 30% compared to equatorial analogs.

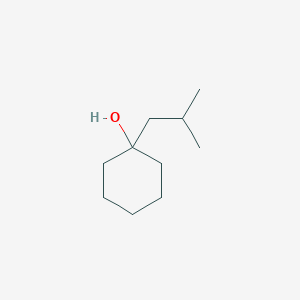

Properties

CAS No. |

68366-16-5 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1-(2-methylpropyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-9(2)8-10(11)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3 |

InChI Key |

BJROFNGVAGISIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Hydration of Alkenes

One of the primary synthetic routes involves the hydration of corresponding alkenes such as 1-methyl-1-cyclohexene to yield cyclohexanol derivatives. This is typically catalyzed by acid catalysts, including tungstic acid or superacidic sulfated oxides.

- Catalyst : Activated tungstic acid (prepared by dehydration of tungstic acid)

- Reaction Conditions : Room temperature or mild heating; liquid phase

- Mechanism : Electrophilic addition of water across the double bond of the alkene

- Yields : High yields reported under optimized conditions, with purity verified by GC-MS analysis.

This method is advantageous due to mild reaction conditions and high selectivity for the alcohol product.

Dehydration of Cyclohexanol Derivatives to Alkenes

The reverse reaction, dehydration of cyclohexanol derivatives to alkenes such as 1-methylcyclohexene, is also well-established:

- Catalysts : Phosphoric acid (H3PO4), sulfuric acid (H2SO4), or solid acids such as silicon dioxide

- Conditions : Elevated temperatures (160–250°C)

- Process : Acid-catalyzed elimination of water from cyclohexanol derivatives

- Yields : Cyclohexene yields up to 97.5% reported under methanol solvent and silica catalyst at 250°C.

This dehydration is often a key step in preparing the alkene precursors for subsequent hydration or functionalization.

Thermal Isomerization and Multi-Step Processes

For related cyclohexanol derivatives, multi-step processes involving dehydration, isomerization, and hydration have been developed:

- Step 1 : Dehydration of cyclohexanol to cyclohexene (high yield ~97.5%)

- Step 2 : Gas-phase isomerization of cyclohexene over silicon dioxide at 400°C to yield 1-methylcyclopentene (~60% yield)

- Step 3 : Catalytic hydration of 1-methylcyclopentene to 1-methyl-1-hydroxycyclopentane (~23% yield)

- Notes : Recycling of by-products improves overall efficiency; however, overall yields can be moderate due to multiple steps.

While this process is more complex, it illustrates the versatility of cyclohexanol derivatives' transformations.

Nucleophilic Addition to Cyclohexanone Derivatives

Another route for preparing cyclohexanol derivatives involves nucleophilic addition reactions:

- Reagents : Cyclohexanone, aromatic nitriles (e.g., p-methoxyphenylacetonitrile), and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

- Conditions : Stirring at low temperatures (0–20°C) for extended times (20–90 hours)

- Workup : Acidification with 1N HCl, filtration, and washing

- Yields : High yields (52–90%) of cyclohexanol derivatives obtained as white solids.

This method is useful for functionalized cyclohexanol derivatives with aromatic substituents.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed hydration | Activated tungstic acid | Room temp, liquid phase | High (not specified) | Mild, selective hydration of alkenes |

| Acid-catalyzed dehydration | H3PO4, H2SO4, SiO2 | 160–250°C | Up to 97.5 | Converts cyclohexanol to cyclohexene |

| Thermal isomerization + hydration | SiO2 (isomerization), Amberlyst15 (hydration) | 400°C (gas phase), 80°C (liquid) | 60.3 (isomerization), 22.9 (hydration) | Multi-step process, moderate overall yield |

| Nucleophilic addition | Cyclohexanone, aromatic nitriles, DBU | 0–20°C, 20–90 hours | 52–90 | Functionalized cyclohexanol derivatives |

Analytical Verification and Reaction Monitoring

- Gas Chromatography-Mass Spectrometry (GC-MS) is used extensively to confirm product identity and purity, with characteristic retention times and fragmentation patterns for cyclohexanol derivatives.

- Bromine water test confirms the presence of alkene double bonds via decolorization, useful in monitoring dehydration and hydration steps.

Summary and Outlook

The preparation of Cyclohexanol, methyl(1-methylethyl)-, didehydro derivative involves several well-established synthetic methods:

- Acid-catalyzed hydration of alkenes provides a mild and efficient route to the alcohol derivative.

- Acid-catalyzed dehydration of cyclohexanol derivatives produces the corresponding alkenes with high yield.

- Multi-step processes combining dehydration, isomerization, and hydration allow access to related cyclohexanol derivatives but with moderate overall yields.

- Nucleophilic addition to cyclohexanone derivatives offers a route to functionalized cyclohexanol compounds with high yields.

These methods are supported by rigorous analytical techniques and have been optimized in various research and industrial contexts. The choice of method depends on the desired derivative, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Various alcohols and hydrocarbons.

Substitution: Halogenated cyclohexanol derivatives.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Cyclohexanol derivatives can be effectively analyzed using High-Performance Liquid Chromatography. A specific method involves the use of a reverse phase HPLC column with a mobile phase composed of acetonitrile, water, and phosphoric acid. This method is suitable for isolating impurities and is scalable for preparative separation purposes. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

Catalytic Processes

Dehydrogenation Reactions

The dehydrogenation of cyclohexanol to cyclohexanone is a significant reaction in organic synthesis. Studies have shown that copper-based catalysts supported on mesoporous materials such as SBA-15 and KIT-6 exhibit superior performance for this transformation. The catalysts' high surface area and uniform pore structure contribute to enhanced catalytic activity and selectivity .

Table 1: Performance of Catalysts in Dehydrogenation

| Catalyst | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| SBA-15 | 500 | 0.95 | 7.6 |

| KIT-6 | 711 | 1.02 | 5.7 |

| Cu-ZnO | 25 | 56 | 6 |

This table summarizes the characteristics of various catalysts used in the dehydrogenation process, highlighting their effectiveness in promoting the conversion of cyclohexanol to cyclohexanone.

Cosmetic Formulations

Topical Applications

Cyclohexanol derivatives are also explored in cosmetic formulations due to their potential moisturizing properties. Research has indicated that these compounds can improve the sensory attributes of cosmetic products, such as consistency and greasiness. The formulation process often employs experimental design techniques to optimize the composition and evaluate the physical properties of the products .

Case Study: Cosmetic Formulation Development

A study utilized a Box-Behnken design to analyze the influence of various raw materials on the formulation's properties. Key findings included:

- Soy Lecithin : Enhanced consistency index and moisturizing effects.

- Phytantriol : Increased oiliness sensation and consistency index.

These results demonstrate the versatility of cyclohexanol derivatives in enhancing cosmetic product formulations.

Mechanism of Action

The mechanism by which cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and molecular distinctions between the target compound and related cyclohexanol derivatives:

Key Observations:

- Structural Complexity: The target compound’s bicyclic framework distinguishes it from monocyclic analogs like menthol and 4-(tert-butyl)cyclohexanol. The didehydro group introduces unsaturation, enhancing reactivity toward electrophilic additions compared to saturated derivatives .

- Molecular Weight : The target compound has a lower molecular weight (136 vs. 156–156.27 g/mol) due to the absence of a hydroxyl group and the presence of a double bond .

Physical and Chemical Properties

Retention Behavior:

- The target compound’s retention index of 873 iu suggests lower polarity compared to hydroxylated analogs like menthol (retention indices typically >1000 iu), aligning with its non-polar bicyclic structure .

- Saturated derivatives (e.g., 5-methyl-2-(1-methylethyl)-cyclohexanol) exhibit higher boiling points due to hydrogen bonding from the hydroxyl group, whereas the didehydro derivative’s volatility is influenced by its bicyclic rigidity .

Reactivity:

- The didehydro group in the target compound makes it susceptible to Diels-Alder reactions and hydrogenation, unlike saturated cyclohexanols. In contrast, menthol and related alcohols undergo esterification or oxidation more readily .

Biological Activity

Cyclohexanol, methyl(1-methylethyl)-, didehydro derivative, commonly referred to as 1-methyl-4-(1-methylethyl)cyclohexanol or p-Menth-1-ene, is an organic compound with significant biological activity. This compound belongs to the class of monoterpenes and is characterized by its unique chemical structure and properties. This article explores its biological activities, including antimicrobial, antioxidant effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 156.2652 g/mol

- CAS Registry Number : 21129-27-1

Biological Activities

1. Antimicrobial Activity

Cyclohexanol derivatives have been studied for their potential antimicrobial properties. Research indicates that these compounds can disrupt microbial cell membranes, leading to cell lysis and death. For instance, studies have demonstrated that essential oils containing cyclohexanol derivatives exhibit significant antibacterial activity against various pathogens.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 40 | 4 |

| Escherichia coli | 30 | 4 |

| Pseudomonas aeruginosa | Resistant | >128 |

The above table summarizes the antimicrobial effectiveness of cyclohexanol derivatives against selected bacterial strains. The maximum inhibition was observed against Staphylococcus aureus, indicating strong antibacterial properties .

2. Antioxidant Activity

Cyclohexanol derivatives also possess notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of essential oils containing cyclohexanol has been attributed to their high content of monoterpenes.

The mechanism through which cyclohexanol derivatives exert their biological effects involves interaction with cellular components. They can alter membrane permeability and interfere with metabolic pathways in microorganisms. For example, the disruption of lipid bilayers in bacterial cells leads to increased permeability and eventual cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various essential oils containing cyclohexanol derivatives using the disc diffusion method. The results indicated that the essential oil exhibited a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of cyclohexanol derivatives was assessed using DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants .

Research Applications

The biological activities of cyclohexanol derivatives suggest several applications in various fields:

- Pharmaceuticals : Potential development of new antimicrobial agents.

- Cosmetics : Use in formulations for skin protection due to antioxidant properties.

- Food Industry : Natural preservatives owing to their antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.